10-Hydroxy-2,3-dimethoxyphenanthrene-9-carbonitrile
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Overview
Description
10-Hydroxy-2,3-dimethoxyphenanthrene-9-carbonitrile is a phenanthrene derivative characterized by the presence of hydroxy, methoxy, and nitrile functional groups Phenanthrene compounds are known for their structural complexity and diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10-Hydroxy-2,3-dimethoxyphenanthrene-9-carbonitrile typically involves the cyclization of stilbene derivatives under ultraviolet irradiation. The process begins with the preparation of the stilbene precursor, which is then subjected to intramolecular cyclization to form the phenanthrene backbone
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis, starting from readily available aromatic precursors. The process includes cyclization, functional group modifications, and purification steps to obtain the final product with high purity .
Types of Reactions:
Oxidation: The hydroxy group in this compound can undergo oxidation to form corresponding quinones.
Reduction: The nitrile group can be reduced to primary amines under suitable conditions.
Substitution: Methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Sodium hydride or other strong bases for nucleophilic substitution.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Primary amines.
Substitution: Various substituted phenanthrene derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex phenanthrene derivatives.
Biology: Investigated for its cytotoxic activity against cancer cells.
Medicine: Potential use in the development of anticancer and antimicrobial agents.
Industry: Utilized in the synthesis of dyes and pigments due to its stable phenanthrene structure.
Mechanism of Action
The biological activity of 10-Hydroxy-2,3-dimethoxyphenanthrene-9-carbonitrile is primarily attributed to its ability to interact with cellular targets such as enzymes and receptors. The hydroxy and methoxy groups facilitate binding to active sites, while the nitrile group can form hydrogen bonds with target molecules. These interactions can disrupt cellular processes, leading to cytotoxic effects .
Comparison with Similar Compounds
7-Hydroxy-2,4-dimethoxy-9,10-dihydrophenanthrene: Known for its cytotoxic activity against cancer cells.
2,7-Dihydroxy-3,6-dimethoxyphenanthrene: Exhibits anti-inflammatory properties.
3,4,8-Trimethoxyphenanthrene-2,5-diol: Found in orchids and has potential biological activities.
Uniqueness: 10-Hydroxy-2,3-dimethoxyphenanthrene-9-carbonitrile stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the nitrile group, in particular, differentiates it from other phenanthrene derivatives and enhances its potential for diverse applications.
Properties
CAS No. |
62409-71-6 |
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Molecular Formula |
C17H13NO3 |
Molecular Weight |
279.29 g/mol |
IUPAC Name |
10-hydroxy-2,3-dimethoxyphenanthrene-9-carbonitrile |
InChI |
InChI=1S/C17H13NO3/c1-20-15-7-12-10-5-3-4-6-11(10)14(9-18)17(19)13(12)8-16(15)21-2/h3-8,19H,1-2H3 |
InChI Key |
JUPHIDHYQAIMQD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=CC=CC=C3C(=C2O)C#N)OC |
Origin of Product |
United States |
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